1-(3-Carboxypropyl)-3,7-dimethylxanthine

Description

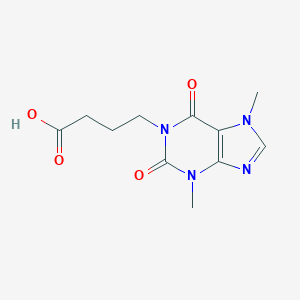

Structure

3D Structure

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKASGTGXOGALBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215232 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-07-8 | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3'-Carboxypropyl)-3,7-dimethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CARBOXYPROPYL)THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B88HVM1NMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CBPX)

This guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-carboxypropyl)-3,7-dimethylxanthine (CBPX), a significant metabolite of pentoxifylline.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the core chemical principles, detailed experimental protocols, and the critical considerations necessary for the successful synthesis, purification, and characterization of this xanthine derivative.

Introduction: The Significance of 1-(3-Carboxypropyl)-3,7-dimethylxanthine

1-(3-Carboxypropyl)-3,7-dimethylxanthine, also known as 3,7-dimethyl-1-(3-carboxypropyl)xanthine or by its CAS number 6493-07-8, is a major metabolite of the drug pentoxifylline.[1] Pentoxifylline is a xanthine derivative used to improve blood flow in patients with circulation problems.[2] CBPX itself has demonstrated biological activity, making its synthesis a topic of interest for further pharmacological investigation. Understanding its synthesis is crucial for producing analytical standards, developing new therapeutic agents, and studying the metabolism of pentoxifylline.

Table 1: Physicochemical Properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine

| Property | Value | Source |

| CAS Number | 6493-07-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₄O₄ | [1] |

| Molecular Weight | 266.26 g/mol | [3] |

| Melting Point | 208-210°C | [4] |

| Appearance | White powder | [4] |

| Synonym | 1-(3-Carboxypropyl)theobromine | [4] |

Core Synthesis Strategy: N1-Alkylation of Theobromine

The most prevalent and logical synthetic route to 1-(3-carboxypropyl)-3,7-dimethylxanthine begins with the readily available and naturally occurring xanthine alkaloid, theobromine (3,7-dimethylxanthine). The core of the synthesis is a nucleophilic substitution reaction, specifically the alkylation of the theobromine molecule at the N1 position.

Theobromine possesses an acidic proton at the N1 position of the purine ring system.[5] Deprotonation with a suitable base generates a nucleophilic anion that can then react with an appropriate alkylating agent. The key to synthesizing CBPX lies in the choice of a four-carbon alkylating agent that either contains a carboxylic acid moiety or a group that can be readily converted to a carboxylic acid.

Two primary pathways emerge from this strategy, which will be discussed in detail:

-

Pathway A: Alkylation with a haloester (e.g., ethyl 4-bromobutyrate) followed by hydrolysis of the resulting ester.

-

Pathway B: A more direct approach utilizing γ-butyrolactone as the alkylating agent.

The regioselectivity of the alkylation is a critical consideration. While the N1 proton is the most acidic, side reactions at other positions can occur under certain conditions.[6] Careful control of the reaction parameters is therefore essential to favor the desired N1-substituted product.

Pathway A: Two-Step Synthesis via an Ester Intermediate

This pathway involves the initial synthesis of an ester precursor, 1-(3-ethoxycarbonylpropyl)-3,7-dimethylxanthine, followed by its hydrolysis to yield the final carboxylic acid product.

Step 1: Synthesis of 1-(3-Ethoxycarbonylpropyl)-3,7-dimethylxanthine

The first step is the N1-alkylation of theobromine with ethyl 4-bromobutyrate. This reaction is typically carried out in the presence of a base to deprotonate the theobromine.

Reaction Mechanism:

The reaction proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the N1 position of theobromine, creating a nucleophilic theobrominate anion. This anion then attacks the electrophilic carbon of ethyl 4-bromobutyrate, displacing the bromide ion and forming the C-N bond.

Sources

- 1. scbt.com [scbt.com]

- 2. Process optimization of preparation of pentoxifylline – extended release tablets [pharmacia.pensoft.net]

- 3. 1-(3-Carboxypropyl)-3,7-dimethylxanthine - SRIRAMCHEM [sriramchem.com]

- 4. 1-(3-Carboxypropyl)-3,7-dimethylxanthine Analytical Standard, Purity 99%, Best Price Mumbai [nacchemical.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of CAS 6493-07-8

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound identified by CAS number 6493-07-8, scientifically known as 1-(3-Carboxypropyl)-3,7-dimethylxanthine. This document is intended to serve as a key resource for professionals engaged in research and development who require precise and reliable data on this compound.

Chemical Identity and Molecular Structure

The compound with CAS number 6493-07-8 is 1-(3-Carboxypropyl)-3,7-dimethylxanthine. It is a significant metabolite of Pentoxifylline.[1][2]

Molecular Formula: C₁₁H₁₄N₄O₄[2][3]

Molecular Weight: 266.25 g/mol [2]

Synonyms:

-

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid[3]

-

2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic acid[4]

-

3,6-Dihydro-3,7-dimethyl-2,6-dioxopurine-1(2H)-butyric acid[4]

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(3-Carboxypropyl)-3,7-dimethylxanthine is presented in the table below. This data is essential for the design of experimental protocols and for ensuring the accurate handling and storage of the compound.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid/Powder | [1][3][5] |

| Melting Point | 208-210 °C | [1][4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Chloroform | [1][3][5] |

| Storage Temperature | -20°C | [1][3][5] |

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity and stability of 1-(3-Carboxypropyl)-3,7-dimethylxanthine.

Storage: The compound should be stored in a freezer at -20°C for long-term stability.[1][3][5] For short-term storage, +4°C is acceptable.[3] It is also advised to protect the compound from light and moisture to prevent degradation.[3] When stored correctly at -20°C, the compound is stable for at least two years.[3]

Handling: As a standard laboratory practice, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Experimental Workflow: Characterization and Analysis

The following diagram outlines a general workflow for the characterization and analysis of 1-(3-Carboxypropyl)-3,7-dimethylxanthine in a research setting.

Sources

Biological Role of 1-(3-Carboxypropyl)-3,7-dimethylxanthine: A Technical Guide

Synonyms: Pentoxifylline Metabolite V (M-5); 1-(3'-carboxypropyl)theobromine. CAS Registry Number: 6493-07-8 Chemical Class: Methylxanthine derivative.

Executive Summary

1-(3-Carboxypropyl)-3,7-dimethylxanthine, distinctively known in pharmacokinetics as Metabolite V (M-5) of pentoxifylline (PTX), represents a critical junction in methylxanthine pharmacology. While often overshadowed by the anti-inflammatory potency of Metabolite I (Lisofylline), M-5 is the dominant circulating species in plasma following oral PTX administration and the primary urinary excretion product.

This guide analyzes M-5 not merely as a waste product, but as a bioactive contributor to the hemorheological efficacy of pentoxifylline therapy. For drug developers, M-5 serves as a vital marker for oxidative metabolic capacity and a dose-limiting factor in renal impairment due to its high polarity and kidney-dependent clearance.

Part 1: Chemical Identity & Metabolic Context

Structural Significance

M-5 is formed via the oxidative cleavage of the 5-oxohexyl side chain of pentoxifylline. Unlike the reversible reduction that forms Lisofylline (M-1), the formation of M-5 is irreversible . This transformation increases polarity, significantly altering the compound's volume of distribution compared to the parent drug.

-

Parent Drug (PTX): Lipophilic, crosses membranes easily.

-

Metabolite V (M-5): Carboxylic acid moiety confers high polarity (hydrophilicity), restricting passive diffusion across the blood-brain barrier but facilitating renal excretion.

Metabolic Pathway Visualization

The following diagram illustrates the divergence between the bio-activation of M-1 and the oxidative clearance yielding M-5.

Caption: Divergent metabolism of Pentoxifylline. M-5 represents the irreversible oxidative sink, whereas M-1 represents a reversible active pool.

Part 2: Pharmacodynamics & Mechanism of Action

Hemorheological Activity vs. Immunomodulation

Research indicates a functional split between the metabolites of pentoxifylline.

| Feature | Pentoxifylline (Parent) | Lisofylline (M-1) | Metabolite V (M-5) |

| Primary Mechanism | PDE Inhibition (Non-selective) | PDE Inhibition (High Potency) | PDE Inhibition (Moderate) |

| TNF-α Suppression | High | Very High | Low / Negligible [1] |

| RBC Deformability | High | High | Moderate to High [2] |

| Plasma Concentration | Low (Rapid metabolism) | Moderate | Very High (Accumulates) |

Critical Insight: While M-5 is a weaker inhibitor of TNF-alpha release in macrophages compared to M-1, its massive concentration in plasma (often 5-7x higher than parent PTX) means it contributes significantly to the total phosphodiesterase (PDE) inhibitory capacity of the blood. This drives the sustained improvement in microcirculatory flow (hemorheology) seen in chronic therapy.

Mechanism of Action: PDE Inhibition

M-5 retains the methylxanthine core required to competitively inhibit phosphodiesterase enzymes. This leads to an accumulation of intracellular cAMP, particularly in erythrocytes and platelets.

Caption: Mechanism of M-5. By inhibiting PDE, M-5 prevents cAMP degradation, maintaining erythrocyte flexibility.

Part 3: Experimental Protocols

Protocol A: Phosphodiesterase (PDE) Inhibition Assay

Objective: To quantify the inhibitory potency (

Reagents:

-

[3H]-cAMP (Substrate)

-

Snake venom nucleotidase

-

PDE source (e.g., U937 cell lysate or recombinant PDE4)

-

Test compound: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (dissolved in DMSO; note solubility limits due to carboxyl group).

Workflow:

-

Preparation: Dilute M-5 in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) to concentrations ranging from 0.1 µM to 1000 µM.

-

Incubation: Mix enzyme source with M-5 for 15 minutes at 30°C.

-

Reaction Start: Add [3H]-cAMP (1 µM final concentration). Incubate for 20 minutes.

-

Termination: Boil samples for 2 minutes to stop enzyme activity.

-

Conversion: Add snake venom nucleotidase to convert 5'-AMP to adenosine. Incubate 10 mins.

-

Separation: Use anion exchange resin (Dowex 1x8). Unreacted cAMP binds to resin; adenosine (product) elutes.

-

Quantification: Count radioactivity in the eluate using liquid scintillation.

-

Calculation: Plot % Inhibition vs. Log[M-5] to determine

.

Protocol B: Erythrocyte Deformability (Filtration Method)

Objective: To validate the hemorheological activity of M-5.

Workflow:

-

Blood Collection: Draw human venous blood into heparinized tubes.

-

Wash: Centrifuge (2000g, 10 min) and remove plasma/buffy coat. Wash RBCs 3x in PBS.

-

Treatment: Resuspend RBCs (hematocrit 10%) in buffer containing M-5 (10–100 µM) or vehicle. Incubate 1 hour at 37°C.

-

Filtration: Pass suspension through a polycarbonate membrane (5 µm pore size) under constant negative pressure (-10 cm H2O).

-

Measurement: Record Transit Time (TT) .

-

Result: A decrease in TT relative to control indicates increased deformability.

-

Part 4: Clinical & Translational Implications

The Renal Accumulation Risk

Unlike M-1, which can be reconverted to PTX, M-5 is an end-product. In patients with Chronic Kidney Disease (CKD), M-5 clearance is severely delayed.

-

Clinical Consequence: Accumulation of M-5 can lead to toxic methylxanthine effects (nausea, hypotension, arrhythmias) even if parent PTX levels are normal.

-

Dose Adjustment: PTX dosage must be reduced in patients with Creatinine Clearance < 30 mL/min specifically to prevent M-5 accumulation.

Biomarker Utility

In clinical trials, the ratio of M-1 / M-5 in urine is a potential biomarker for:

-

Reductive vs. Oxidative Balance: A shift toward M-5 suggests high oxidative stress or upregulated cytochrome P450 oxidation.

-

Liver Function: Since the formation of M-5 is hepatic-dependent, low M-5 levels may indicate hepatocellular insufficiency.

References

-

Fantin, M., et al. (2006). Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties.[1] European Journal of Pharmacology.

-

Ambrus, J. L., et al. (1995). Hemorheologic effects of metabolites of pentoxifylline.[2] Journal of Medicine.

-

Magnusson, M. V. (2002). Pharmacokinetics and pharmacodynamics of pentoxifylline and metabolites. Lund University Publications.

-

PubChem. Compound Summary for CID 4740 (Pentoxifylline) and Metabolites.[3]

-

Ward, A., & Clissold, S. P. (1987). Pentoxifylline.[2][4] A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic efficacy. Drugs.

Sources

- 1. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 4. Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Metabolite V)

Executive Summary

1-(3-Carboxypropyl)-3,7-dimethylxanthine, widely designated as Metabolite V (M-V) of Pentoxifylline (PTX), represents a critical node in the pharmacokinetics of methylxanthine therapeutics. Unlike its parent compound (PTX) or the hemorheologically active Metabolite I (Lisofylline), M-V is characterized by a terminal carboxylic acid moiety resulting from the

While historically viewed primarily as a clearance product, in vitro profiling reveals M-V possesses a distinct pharmacological signature. It exhibits superior efficacy in suppressing superoxide anion production in polymorphonuclear leukocytes (PMNs) compared to other metabolites, despite having lower potency as a phosphodiesterase (PDE) inhibitor. This guide outlines the physicochemical handling, mechanistic pathways, and validated in vitro protocols for characterizing this molecule.

Physicochemical Profile & Molecular Identity

Understanding the amphiphilic yet acidic nature of M-V is prerequisite for reproducible in vitro data. Unlike the neutral PTX, M-V functions as a weak acid.

| Parameter | Specification | Application Note |

| Chemical Name | 1-(3-Carboxypropyl)-3,7-dimethylxanthine | Often listed as "Pentoxifylline Metabolite V" |

| Molecular Formula | MW: 266.25 g/mol | |

| Solubility | DMSO (25 mg/mL), CHCl | Critical: Poor solubility in neutral aqueous buffer. Predissolve in DMSO or 0.1N NaOH. |

| pKa | ~4.5 (Carboxylic acid) | Ionized at physiological pH (7.4), altering membrane permeability compared to PTX. |

| Stability | High (Solid state) | Solutions in DMSO are stable at -20°C for >6 months. Avoid repeated freeze-thaw. |

Mechanism of Action: The Immunomodulatory Divergence

M-V operates through a dual-mechanism model. While it retains the xanthine core responsible for PDE inhibition, its carboxylic tail shifts its potency profile toward neutrophil modulation.

Core Signaling Pathways

-

Neutrophil Deactivation (Primary): M-V interferes with the assembly of NADPH oxidase in stimulated neutrophils (PMNs), directly reducing the respiratory burst and release of reactive oxygen species (ROS). This effect is distinct from pure cAMP elevation.

-

PDE Inhibition (Secondary): M-V acts as a non-selective PDE inhibitor (predominantly PDE4), but with an

significantly higher (lower potency) than PTX. -

Adenosine Receptor Antagonism: Weak antagonism of

and

Pathway Visualization

The following diagram illustrates the divergence between M-V's effect on ROS versus the classical cAMP pathway.

Figure 1: Mechanistic divergence of Metabolite V. Note the strong direct suppression of NADPH oxidase assembly in PMNs, which distinguishes it from the purely cAMP-driven effects of the parent drug.

In Vitro Experimental Protocols

Protocol A: PMN Superoxide Anion Generation Assay

Rationale: This is the "Gold Standard" assay for M-V. Literature indicates M-V is more effective than other metabolites at reducing oxygen radical production in PMNs.

Reagents:

-

Freshly isolated human PMNs (via Dextran sedimentation/Ficoll-Paque).

-

Cytochrome C (Type III from horse heart).

-

Stimulant: fMLP (1 µM) or PMA (10 ng/mL).

-

Buffer: HBSS with

.

Workflow:

-

Preparation: Resuspend PMNs at

cells/mL in HBSS. -

Pre-incubation (Critical): Incubate PMNs with M-V (Concentration range: 10–500 µM) for 15 minutes at 37°C before adding the stimulant.

-

Expert Tip: Dissolve M-V in DMSO to make a 1000x stock. Final DMSO concentration in assay must be <0.1% to avoid solvent-induced membrane effects.

-

-

Stimulation: Add Cytochrome C (1 mg/mL final) and the Stimulant (fMLP or PMA).

-

Measurement: Monitor absorbance at 550 nm continuously for 10 minutes (Kinetic Mode).

-

Calculation: Calculate the rate of superoxide generation using the extinction coefficient of reduced Cytochrome C (

).

Protocol B: Phosphodiesterase (PDE) Inhibition Assay

Rationale: To quantify the "weak" PDE inhibitory potential relative to PTX.

Workflow Visualization:

Figure 2: Radiometric PDE inhibition workflow. M-V competes with cAMP for the catalytic site.

Methodological Nuances:

-

Substrate: Use

-cAMP (approx 1 µM). -

Enzyme Source: Recombinant human PDE4 (for specificity) or crude platelet lysate (for general screening).

-

Control: Use Rolipram as a positive control for PDE4 inhibition. M-V

is typically expected in the high micromolar to millimolar range (>500 µM), whereas PTX is ~50-100 µM.

Comparative Pharmacodynamics

The following table summarizes how M-V compares to its metabolic family. This data is crucial for interpreting "lack of effect" in certain assays.

| Feature | Pentoxifylline (Parent) | Metabolite I (Lisofylline) | Metabolite V (Carboxypropyl) |

| Primary Structure | Methylxanthine (Ketone) | Methylxanthine (Alcohol) | Methylxanthine (Carboxylic Acid) |

| Lipophilicity | Moderate | Moderate | Low (Polar/Hydrophilic) |

| PDE Inhibition ( | ++ (~50-80 µM) | ++ (~50 µM) | + (Weak, >500 µM) |

| PMN/ROS Suppression | ++ | ++ | +++ (Most Potent) |

| RBC Deformability | +++ | +++ | + (Minimal/Inactive) |

| Plasma Half-Life | Short (0.4 - 0.8 h) | Short | Long (Major accumulation) |

Interpretation: If your study focuses on hemorheology (blood flow), M-V is likely a negative control. If your study focuses on sterile inflammation or neutrophil respiratory burst, M-V is a high-value active target.

References

-

Biomol GmbH. Product Data Sheet: 1-(3'-Carboxypropyl)-3,7-dimethylxanthine. Retrieved from Biomol Catalog. Link

-

Selleck Chemicals. Pentoxifylline Chemical Structure and Biological Activity.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22943, 1-(3-Carboxypropyl)-3,7-dimethylxanthine.Link

-

Frenette, P. S., et al. (2022). Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia.[1] BMC Pharmacology and Toxicology. Link

-

ChemicalBook. 1-(3-Carboxypropyl)-3,7-dimethylxanthine Properties and Solubility Data.Link

Sources

An In-depth Technical Guide to 1-(3-Carboxypropyl)theobromine: Synthesis, Properties, and Biological Significance

Introduction: Unveiling a Key Metabolite with Therapeutic Potential

1-(3-Carboxypropyl)theobromine, a significant metabolite of the hemorheological agent pentoxifylline, stands as a molecule of considerable interest to researchers in drug development and pharmacology.[1][][3] While its parent compound, pentoxifylline, is known for its ability to improve blood flow and its anti-inflammatory properties, emerging evidence suggests that its metabolites, including 1-(3-carboxypropyl)theobromine, are not mere byproducts but active contributors to its therapeutic effects.[3][4][5] This guide provides a comprehensive technical overview of 1-(3-carboxypropyl)theobromine, from its synthesis and physicochemical characteristics to its biological activities and the analytical methodologies required for its investigation. As a purine alkaloid derivative, it shares a structural backbone with naturally occurring xanthines like caffeine and theobromine, which are known for their diverse pharmacological activities.[6] Understanding the unique attributes conferred by the N1-carboxypropyl substitution is crucial for elucidating its full therapeutic potential and exploring its development as a standalone pharmacological agent.

Synthesis and Characterization: A Practical Approach

The synthesis of 1-(3-carboxypropyl)theobromine can be achieved through a strategic N1-alkylation of theobromine, a readily available starting material. This process involves a nucleophilic substitution reaction, a common and versatile method in medicinal chemistry for modifying the xanthine scaffold.

Rationale for Synthetic Strategy

The nitrogen atom at the N1 position of the theobromine ring is nucleophilic and can be alkylated using a suitable alkyl halide in the presence of a base. The choice of a halo-ester, such as ethyl 4-bromobutyrate, followed by hydrolysis, provides an efficient route to introduce the carboxypropyl side chain. This two-step approach is often preferred to direct alkylation with a halo-carboxylic acid, as it can minimize side reactions and improve yields. The commercially available precursor, 1-(3-chloropropyl)theobromine, offers a more direct pathway, requiring a subsequent nucleophilic substitution to introduce the carboxyl group, for instance, through reaction with a cyanide salt followed by hydrolysis.

Experimental Protocol: Synthesis of 1-(3-Carboxypropyl)theobromine

This protocol details the synthesis via the alkylation of theobromine with a halobutyrate ester, followed by hydrolysis.

Step 1: N1-Alkylation of Theobromine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theobromine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the suspension. The base is crucial for deprotonating the N1-position, thereby activating it for nucleophilic attack.

-

Alkylation: To the stirred suspension, add ethyl 4-bromobutyrate (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue contains the ethyl ester intermediate.

Step 2: Hydrolysis to 1-(3-Carboxypropyl)theobromine

-

Hydrolysis: Dissolve the crude ethyl ester intermediate in a mixture of ethanol and water. Add a strong base, such as sodium hydroxide (NaOH, 2 equivalents), and stir the mixture at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer detectable.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid, such as hydrochloric acid (HCl), to a pH of 3-4. The desired product, 1-(3-carboxypropyl)theobromine, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.[7]

Characterization

The synthesized 1-(3-carboxypropyl)theobromine should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of the carboxypropyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Melting Point: To assess the purity of the compound. The reported melting point is 208-210°C.[7]

Diagram: Synthetic Workflow

Sources

- 1. scbt.com [scbt.com]

- 3. Pentoxifylline and its major oxidative metabolites exhibit different pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. CN102329317A - Method for synthesizing theobromine - Google Patents [patents.google.com]

- 7. 1-(3-CARBOXYPROPYL)3,7-DIMETHYL XANTHINE | 6493-07-8 [chemicalbook.com]

An In-depth Technical Guide to the Exploratory Research of Pentoxifylline Metabolite M5 (Lisofylline)

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploratory research of Pentoxifylline Metabolite M5, also known as Lisofylline. It offers a synthesis of foundational knowledge, detailed methodologies, and field-proven insights to facilitate a deeper understanding and further investigation of this pharmacologically active compound.

Section 1: Introduction to Pentoxifylline and the Significance of Metabolite M5

Pentoxifylline (PTX) is a synthetic dimethylxanthine derivative that has been utilized for its hemorheologic properties, primarily in the treatment of peripheral vascular disease.[1] Its therapeutic effects are attributed to its ability to improve blood flow by increasing red blood cell flexibility and decreasing blood viscosity.[1] However, the clinical activity of pentoxifylline is not solely dependent on the parent drug. Following administration, pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of several active metabolites.[2]

Among these, Metabolite M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine) and Metabolite M1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine), for which Lisofylline is the (R)-enantiomer, are of particular interest due to their significant plasma concentrations and distinct pharmacological activities.[2][3] Notably, plasma concentrations of M1 and M5 can be approximately five and eight times greater than that of the parent compound, respectively.[2] This underscores the critical importance of studying these metabolites to fully comprehend the therapeutic profile of pentoxifylline.

Lisofylline (LSF), the (R)-enantiomer of M1, has emerged as a compound of significant interest due to its potent anti-inflammatory and immunomodulatory effects, which are distinct from the primary hemorheologic actions of pentoxifylline.[4] This has led to its investigation in a range of conditions, including type 1 diabetes, acute lung injury, and other autoimmune and inflammatory disorders.[4][5][6]

This guide will focus specifically on the exploratory research of Lisofylline (referred to interchangeably as M5's isomeric precursor, M1, in some contexts, and more specifically as Lisofylline), providing a technical framework for its analysis, understanding its mechanism of action, and summarizing its pharmacokinetic profile.

Section 2: Physicochemical Properties and Metabolic Pathway

A foundational understanding of the physicochemical properties of Lisofylline is essential for the development of robust analytical methods and for interpreting its pharmacokinetic and pharmacodynamic behavior.

| Property | Pentoxifylline | Lisofylline (Metabolite M1) | Metabolite M5 |

| IUPAC Name | 3,7-Dimethyl-1-(5-oxohexyl)purine-2,6-dione | 1-[(5R)-5-Hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | 1-(3-Carboxypropyl)-3,7-dimethylxanthine |

| Molecular Formula | C13H18N4O3 | C13H20N4O3 | C11H14N4O4 |

| Molar Mass | 278.31 g/mol | 280.32 g/mol | 266.25 g/mol |

The metabolic conversion of pentoxifylline is a critical aspect of its pharmacology. The primary metabolic pathways involve reduction and oxidation. Pentoxifylline is reversibly reduced to Metabolite M1 (lisofylline and its (S)-enantiomer), and irreversibly oxidized to various other metabolites, including Metabolite M5.

Caption: Metabolic pathway of Pentoxifylline to its major active metabolites.

Section 3: Bioanalytical Methods for the Quantification of Lisofylline

Accurate and precise quantification of Lisofylline in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique employed.

Rationale for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity and selectivity. HPLC-UV is a robust and widely available technique suitable for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.[7] However, for studies requiring lower limits of quantification (in the low ng/mL or pg/mL range) and higher specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method.[7][8] The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[8]

Step-by-Step Experimental Protocol: LC-MS/MS Quantification of Lisofylline in Human Plasma

This protocol is a synthesized example based on established methodologies and should be validated in the end-user's laboratory.[8][9]

3.2.1. Sample Preparation (Protein Precipitation)

-

Rationale: Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples, which can interfere with the chromatographic analysis and ionize in the mass spectrometer.[9] Methanol is a common and effective precipitating agent.[9]

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 20 µL of internal standard working solution (e.g., a deuterated analog of Lisofylline or a structurally similar compound not present in the sample).

-

Add 500 µL of ice-cold methanol.

-

Vortex for 5 minutes to ensure thorough mixing and protein precipitation.[9]

-

Centrifuge at 20,800 x g for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[7][9]

-

3.2.2. Chromatographic Conditions

-

Rationale: Reversed-phase chromatography with a C18 column is typically used for the separation of moderately polar compounds like Lisofylline from endogenous plasma components.[9] An isocratic mobile phase of methanol and water with a formic acid additive is often employed to ensure consistent retention times and good peak shape. Formic acid aids in the protonation of the analyte, which enhances its ionization in the positive ion mode of the mass spectrometer.[9]

-

Parameters:

3.2.3. Mass Spectrometric Detection

-

Rationale: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of nitrogen-containing compounds like Lisofylline.[8] Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and reduces background noise.

-

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transition for Lisofylline: m/z 281.1 > 181.1 (example transition, should be optimized).[8]

-

Dwell Time: 100 ms.

-

Collision Energy and other source parameters: To be optimized for the specific instrument.

-

Method Validation

The developed analytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[9]

Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).[10]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established with a correlation coefficient (r²) ≥ 0.99.[9][10]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.[10]

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).[9]

Section 4: Pharmacokinetics and Pharmacodynamics of Lisofylline

Pharmacokinetic Profile

Following oral administration of pentoxifylline, Lisofylline (as part of Metabolite M1) appears rapidly in the plasma.[2] The pharmacokinetic parameters of pentoxifylline and its major metabolites can vary depending on the formulation (immediate-release vs. extended-release) and patient population.[3]

Comparative Pharmacokinetic Parameters in Humans (Single Dose, Extended-Release Formulation)

| Parameter | Pentoxifylline | Metabolite M1 (includes Lisofylline) | Metabolite M5 |

| Tmax (hr) | 2-4 | ~3.2 | 3.6 - 5.6 |

| Cmax (ng/mL) | 55-300 | 143-343 | Varies significantly |

| t1/2 (hr) | ~3.4 (apparent) | ~3.4 | Varies |

| AUC (ng*h/mL) | Varies | Varies | Significantly increased in severe CHF |

Note: The values are approximate and can vary based on the specific study and patient population.[3][11]

Mechanism of Action and Pharmacodynamics

Lisofylline exhibits distinct pharmacodynamic properties, primarily centered on its anti-inflammatory and immunomodulatory activities.

4.2.1. Inhibition of the IL-12/STAT4 Signaling Pathway

A key mechanism of Lisofylline's immunomodulatory effect is the inhibition of the Interleukin-12 (IL-12) signaling pathway.[1] IL-12 is a critical cytokine in the differentiation of T-helper 1 (Th1) cells, which are major contributors to cell-mediated inflammation and autoimmune responses. Lisofylline has been shown to block IL-12-induced tyrosine phosphorylation of Signal Transducer and Activator of Transcription 4 (STAT4).[12] This prevents the translocation of STAT4 to the nucleus and the subsequent transcription of pro-inflammatory genes, such as interferon-gamma (IFN-γ).[1][12]

Caption: Lisofylline's inhibition of the IL-12/STAT4 signaling pathway.

4.2.2. Modulation of Phosphatidic Acid Generation

Lisofylline also acts as a functional inhibitor of the de novo generation of phosphatidic acid (PA).[13][14] PA is a lipid second messenger involved in various cellular processes, including inflammatory signaling.[13] By inhibiting lysophosphatidic acid acyl transferase (LPAAT), Lisofylline blocks the formation of a specific species of PA that is rapidly activated during inflammatory responses.[13] This attenuation of PA signaling contributes to the reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[14]

Section 5: Preclinical and Clinical Perspectives

The unique pharmacological profile of Lisofylline has prompted its investigation in various disease models.

Preclinical Evidence in Autoimmune Models

Preclinical studies have demonstrated the potential of Lisofylline in models of autoimmune diseases.[15] In non-obese diabetic (NOD) mice, a model for type 1 diabetes, Lisofylline treatment has been shown to reduce the incidence of diabetes by preserving beta-cell insulin secretion and inhibiting islet inflammation.[6][16] These protective effects are attributed to its ability to suppress pro-inflammatory cytokine production and reduce cellular infiltration into the pancreatic islets.[6]

Clinical Investigations

Clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of Lisofylline in various conditions.[5] Studies in type 1 diabetes have explored its potential to preserve beta-cell function.[5] While some early-phase studies have shown promise, larger trials are needed to establish its clinical utility. It is important to note that a clinical trial of lisofylline for the treatment of acute lung injury and acute respiratory distress syndrome was stopped for futility.

Section 6: Conclusion and Future Directions

Pentoxifylline metabolite M5, Lisofylline, is a pharmacologically active compound with significant anti-inflammatory and immunomodulatory properties that are distinct from its parent drug. Its mechanisms of action, involving the inhibition of the IL-12/STAT4 signaling pathway and modulation of phosphatidic acid generation, make it a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Future research should focus on further elucidating the molecular targets of Lisofylline, optimizing its delivery and formulation to enhance its therapeutic index, and conducting well-designed clinical trials in targeted patient populations. The in-depth technical understanding and methodologies outlined in this guide provide a solid foundation for researchers to advance the exploratory research of this promising metabolite.

References

-

(PDF) Quantitative determination of pentoxifylline in human plasma - ResearchGate. Available at: [Link]

-

HPLC Method Validation for Determination of Pentoxifylline in Pharmaceutical Dosage Forms | Indian Journal of Advanced Chemistry (IJAC) - Lattice Science Publication (LSP). Available at: [Link]

-

BIOEQUIVALENCE STUDY OF GENERIC PENTOXIFYLLINE - ThaiScience. Available at: [Link]

-

Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed. Available at: [Link]

-

Full article: Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - Taylor & Francis. Available at: [Link]

-

Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed. Available at: [Link]

-

Simultaneous estimation of lisofylline and pentoxifylline in rat plasma by high performance liquid chromatography-photodiode array detector and its application to pharmacokinetics in rat - PubMed. Available at: [Link]

-

Pharmacokinetics of pentoxifylline and its 5-hydroxyhexyl metabolite after intravenous administration of increasing doses to sheep - AVMA Journals. Available at: [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available at: [Link]

-

Bioequivalence and Pharmacokinetics Comparison of Two Formulations of Extended-Release Pentoxifylline Tablets in Healthy Subject. Available at: [Link]

-

Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One - Research journals. Available at: [Link]

-

Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed. Available at: [Link]

-

Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study - MDPI. Available at: [Link]

-

Pentoxifylline - accessdata.fda.gov. Available at: [Link]

-

Subcutaneous Administration of Lisofylline to Healthy Normal Subjects and Subjects With Type 1 Diabetes | ClinicalTrials.gov. Available at: [Link]

-

Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC - NIH. Available at: [Link]

-

Not for Implementation - Draft Guidance on Pentoxifylline May 2023 - accessdata.fda.gov. Available at: [Link]

-

Preclinical Autoimmune Disease: a Comparison of Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple Sclerosis and Type 1 Diabetes - PubMed Central. Available at: [Link]

-

Lisofylline: A Potential Lead for the Treatment of Diabetes - PubMed. Available at: [Link]

-

Lisofylline and Lysophospholipids Ameliorate Experimental Colitis in Rats | Digestion. Available at: [Link]

-

Preclinical Models of Immune-Mediated Diseases to Enable Development of Novel Immunomodulatory Therapies - Clinical Research News. Available at: [Link]

-

The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed. Available at: [Link]

-

Understanding the Concept of Pre-Clinical Autoimmunity | Frontiers Research Topic. Available at: [Link]

-

HPLC Method Validation for Determination of Pentoxifylline in Pharmaceutical Dosage Forms | Request PDF - ResearchGate. Available at: [Link]

-

Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed. Available at: [Link]

-

The effects of post-treatment with lisofylline, a phosphatidic acid generation inhibitor, on sepsis-induced acute lung injury in pigs - PubMed. Available at: [Link]

-

Drug Shows Promise In Preventing Type 1 Diabetes | ScienceDaily. Available at: [Link]

Sources

- 1. Interleukin-12 (IL-12)/STAT4 Axis Is an Important Element for β-Cell Dysfunction Induced by Inflammatory Cytokines | PLOS One [journals.plos.org]

- 2. thaiscience.info [thaiscience.info]

- 3. Pharmacokinetics of pentoxifylline and its main metabolites in patients with different degrees of heart failure following a single dose of a modified-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lisofylline: a potential lead for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The anti-inflammatory compound lisofylline prevents Type I diabetes in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Selective pharmacologic inhibition of murine and human IL-12-dependent Th1 differentiation and IL-12 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Perioperative Treatment With Phosphatidic Acid Inhibitor (Lisofylline) Leads to Prolonged Survival of Hearts in the Guinea Pig to Rat Xenotransplant Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

- 15. Preclinical Autoimmune Disease: a Comparison of Rheumatoid Arthritis, Systemic Lupus Erythematosus, Multiple Sclerosis and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

Methodological & Application

quantifying 1-(3-Carboxypropyl)-3,7-dimethylxanthine in urine samples

Application Note: High-Sensitivity Quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine in Urine via LC-MS/MS

Executive Summary

This guide details the protocol for the quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (chemically synonymous with Metabolite V or M-V of Pentoxifylline) in human urine. Unlike the parent drug Pentoxifylline (PTX), which undergoes extensive first-pass metabolism, M-V is a major urinary metabolite possessing a carboxylic acid moiety.

This protocol prioritizes Solid Phase Extraction (SPE) over simple "dilute-and-shoot" methods to eliminate urinary salts and phospholipids that cause significant ion suppression in electrospray ionization (ESI). We utilize a specific Mixed-Mode Anion Exchange (MAX) mechanism to exploit the acidic nature of the analyte for superior selectivity.

Analyte & Mechanistic Context

1-(3-Carboxypropyl)-3,7-dimethylxanthine is formed via the oxidation of the hexyl side chain of Pentoxifylline. It retains the xanthine core (3,7-dimethyl) but terminates in a carboxylic acid.

-

Chemical Formula:

-

Molecular Weight: 266.25 g/mol

-

Acidity: The terminal carboxyl group renders this metabolite acidic (pKa ~4.5), distinct from the neutral parent drug. This property is the linchpin of our extraction strategy.

Metabolic Pathway Diagram

The following diagram illustrates the divergence between the reductive pathway (forming M-I, Lisofylline) and the oxidative pathway (forming our target, M-V).

Caption: Divergent metabolism of Pentoxifylline. The target analyte (M-V) is the product of oxidative cleavage.

Experimental Protocol

Materials & Reagents

-

Target Standard: 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Purity >98%).

-

Internal Standard (IS):

-1-(3-Carboxypropyl)-3,7-dimethylxanthine (Preferred) or Pentoxifylline- -

LC Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 cc.

Sample Preparation: Mixed-Mode SPE

Rationale: Urine contains high concentrations of urea and salts. Because M-V has a carboxylic acid, we use Anion Exchange to "lock" the analyte onto the cartridge while washing away neutrals (like caffeine/parent PTX) and salts, then elute with acid.

| Step | Action | Critical Technical Note |

| 1. Pre-treatment | Mix 200 µL Urine + 20 µL IS + 200 µL 5% | Alkalinize (pH > 8) to ensure the carboxyl group is deprotonated ( |

| 2. Conditioning | 1 mL MeOH followed by 1 mL Water. | Activates the sorbent ligands. |

| 3. Loading | Load the pre-treated urine sample (gravity or low vacuum). | The analyte binds via ionic interaction (strong) and hydrophobic interaction. |

| 4. Wash 1 | 1 mL 5% | Removes salts, proteins, and neutrals. Analyte remains bound ionically. |

| 5. Wash 2 | 1 mL Methanol. | Removes hydrophobic interferences (lipids). Analyte remains bound ionically. |

| 6. Elution | 2 x 500 µL 2% Formic Acid in Methanol . | Acidification neutralizes the carboxyl group ( |

| 7. Reconstitution | Evaporate to dryness ( | Concentrates sample and matches initial LC conditions. |

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm or 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1.0 min: 10% B (Divert to waste to avoid salts).

-

1.0-4.0 min: Linear ramp to 90% B.

-

4.0-5.0 min: Hold 90% B.

-

5.1 min: Re-equilibrate at 10% B.

-

Mass Spectrometry (MS):

-

Rationale: Despite being an acid, the xanthine core protonates readily (

) in positive mode, often providing better sensitivity than negative mode for this class.

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| M-V (Target) | 267.1 | 249.0 | Quantifier | ~20 |

| 267.1 | 221.0 | Qualifier | ~35 | |

| M-V- | 270.1 | 252.0 | Quantifier | ~20 |

Note: The 249 product ion corresponds to the loss of water (dehydration of the side chain), while 221 typically represents the loss of the carboxyl moiety (

Analytical Workflow Diagram

Caption: SPE-LC-MS/MS workflow utilizing Mixed-Mode Anion Exchange (MAX) logic.

Method Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following parameters must be assessed (based on FDA/EMA Bioanalytical Guidelines):

-

Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL in synthetic urine. Use a weighted linear regression (

). -

Matrix Effect (ME):

-

Calculate ME using the formula:

, where -

Target: ME should be between 85-115%. If <85% (suppression), dilute the sample further or optimize the SPE wash step.

-

-

Stability:

-

Freeze-Thaw: Stable for at least 3 cycles at -20°C.

-

Autosampler: Stable for 24 hours at 10°C (acidic reconstitution solvent prevents degradation).

-

Troubleshooting Guide

-

Issue: Low Recovery.

-

Cause: Sample pH was not high enough during loading (analyte didn't bind) or not low enough during elution (analyte didn't release).

-

Fix: Verify urine pH > 8 before loading. Ensure Elution solvent has at least 2% Formic Acid.

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the carboxyl group with free silanols on the column.

-

Fix: Ensure mobile phase pH is acidic (pH ~2.5 with 0.1% FA) to keep the carboxyl group protonated and neutral during chromatography.

-

References

-

Choi, S.-J., et al. (2023).[3] "Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma." Separations, 10(5), 273. Link

-

U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

- Manna, S., et al. (2025). "Quantitative determination of pentoxifylline and metabolites." Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

Application Note: Optimized Solid-Phase Extraction Strategies for 1-(3-Carboxypropyl)-3,7-dimethylxanthine (Pentoxifylline Metabolite V)

Introduction & Scientific Context

1-(3-Carboxypropyl)-3,7-dimethylxanthine, commonly referred to as Metabolite V (M-V) , is a major oxidative metabolite of the hemorheological agent Pentoxifylline (PTX). Unlike the parent drug, which primarily modifies red blood cell deformability, M-V exhibits distinct pharmacological properties, including significant inhibition of platelet aggregation and potential anti-fibrotic effects.

The Analytical Challenge

From a bioanalytical perspective, M-V presents a specific challenge compared to the parent drug: Polarity and Ionization .

-

Parent (PTX): A neutral xanthine ketone. Moderately lipophilic.

-

Metabolite (M-V): Contains a terminal carboxylic acid group. This makes the molecule significantly more polar and pH-sensitive.

Standard Liquid-Liquid Extraction (LLE) often suffers from poor recovery of M-V due to its water solubility. Furthermore, protein precipitation (PPT) often fails to remove phospholipids that cause ion suppression in LC-MS/MS.

This guide details two optimized Solid-Phase Extraction (SPE) protocols:

-

Mixed-Mode Anion Exchange (MAX): The "Gold Standard" for selectivity, leveraging the acidic nature of M-V to isolate it from neutral interferences.

-

Polymeric Reversed-Phase (HLB): A robust, "Universal" method for simultaneous extraction of the parent and metabolite.

Physicochemical Analysis & Extraction Logic

To design a robust protocol, we must exploit the physicochemical properties of the analyte.

| Property | Value / Characteristic | Impact on SPE Strategy |

| Structure | Xanthine core + Carboxylic acid tail | Dual retention mechanisms available (Hydrophobic + Ionic). |

| pKa (Acid) | ~4.4 - 4.8 (Carboxylic Acid) | Critical: At pH > 6.0, M-V is negatively charged ( |

| LogP | < 1.0 (Estimated) | Low lipophilicity implies poor retention on traditional Silica C18 without acidification. |

| Matrix | Plasma/Serum | Contains proteins and phospholipids (major ion suppressors). |

The Strategic Decision Tree

The following diagram illustrates the logic for selecting the appropriate extraction mechanism based on your analytical goals.

Figure 1: Decision matrix for selecting the optimal SPE chemistry based on analytical requirements.

Protocol A: Mixed-Mode Anion Exchange (MAX)

Status: Recommended for Bioequivalence Studies & Low LOD.

This method utilizes a sorbent with both hydrophobic chains and strong anion exchange (quaternary amine) groups. It locks the metabolite onto the sorbent via charge, allowing aggressive washing of interferences.

Reagents:

-

Sorbent: 30 mg / 1 cc Mixed-Mode Anion Exchange (e.g., Oasis MAX, Strata-X-A).

-

Pre-treatment Base: 5% Ammonium Hydroxide (

) in water. -

Wash 1: 5%

in water. -

Wash 2: 100% Methanol (MeOH).

-

Elution Solvent: 2% Formic Acid in Methanol.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Aliquot

plasma.[1] -

Add

Internal Standard (e.g., Pentoxifylline-d3). -

Add

5% Ammonium Hydroxide . -

Why: This raises pH to ~10-11, ensuring M-V is fully ionized (

) to bind to the anion exchanger.

-

-

Conditioning:

- MeOH.

- Water.

-

Loading:

-

Load pre-treated sample at low vacuum (~1-2 mL/min).

-

-

Wash 1 (Matrix Removal):

-

5%

-

Why: Removes proteins and ensures analyte remains charged.

-

5%

-

Wash 2 (Interference Removal):

- 100% Methanol.

-

Why: This is the critical cleanup step. Since M-V is bound ionically, organic solvent removes neutral lipids and the parent drug (Pentoxifylline) without eluting the metabolite.

-

Note: If simultaneous quantification of Parent and Metabolite is required, collect this wash fraction—it contains the Pentoxifylline.

-

Elution:

- 2% Formic Acid in Methanol .

-

Why: Acidification neutralizes the carboxyl group (

), breaking the ionic bond and releasing the analyte.

-

Post-Processing:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid : MeOH, 80:20).

-

Protocol B: Polymeric Reversed-Phase (HLB)

Status: Recommended for Rapid Simultaneous Quantification.

This method uses a wettable copolymer that retains polar compounds better than silica C18. It relies on "Ion Suppression" (neutralizing the acid).

Reagents:

-

Sorbent: 30 mg / 1 cc Polymeric HLB (e.g., Oasis HLB, Strata-X).

-

Pre-treatment Acid: 4% Phosphoric Acid (

). -

Wash Solvent: 5% Methanol in Water.

-

Elution Solvent: 100% Methanol.

Step-by-Step Workflow

-

Sample Pre-treatment:

-

Aliquot

plasma.[1] -

Add

4% Phosphoric Acid . -

Why: Lowers pH to ~2.0. This protonates M-V (

), making it neutral and hydrophobic enough to stick to the sorbent.

-

-

Conditioning:

- MeOH.

- Water.

-

Loading:

-

Load acidified sample.

-

-

Wash:

- 5% Methanol in Water.

-

Why: Removes salts and proteins. Do not use high organic content here, or you will wash away the polar metabolite.

-

Elution:

- 100% Methanol.

-

Why: Elutes both Pentoxifylline (Parent) and M-V (Metabolite).

LC-MS/MS Validation Parameters

To ensure the trustworthiness of the extracted samples, the following LC-MS/MS conditions are recommended based on recent literature [1][2].

Chromatography:

-

Column: C18 (e.g., Kinetex Phenyl-Hexyl or Cadenza CD-C18),

. -

Mobile Phase: Isocratic or Gradient.

-

A: 0.1% Formic Acid in Water.

-

B: Methanol or Acetonitrile.

-

Note: Acidic mobile phase is required to prevent peak tailing of the carboxylic acid metabolite.

-

Mass Spectrometry (MRM Transitions): Using Positive Electrospray Ionization (ESI+):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage / CE |

| Pentoxifylline (PTX) | 279.1 | 181.1 | Med |

| Metabolite V (M-V) | 267.1 | 249.0 ( | Med |

| Metabolite V (Qualifier) | 267.1 | 220.9 | High |

| IS (PTX-d3) | 282.1 | 184.1 | Med |

Note: M-V often shows a dominant water loss peak (249.0). Ensure your collision energy is optimized to preserve the structural fragment (220.9) for confirmation if specificity is an issue.

Visualizing the MAX Workflow

The following diagram details the specific chemical interactions occurring during the recommended Mixed-Mode Anion Exchange protocol.

Figure 2: Mechanistic flow of the MAX protocol. Note the pH switching strategy critical for recovery.

References

-

Mancinelli, A., et al. (1992). Determination of pentoxifylline and its metabolites in human plasma by high-performance liquid chromatography with solid-phase extraction.[2][3] Journal of Chromatography B: Biomedical Sciences and Applications.

-

Dodda, S., et al. (2018). Development and validation of bioanalytical liquid chromatography–tandem mass spectrometry method for the estimation of pentoxifylline in human plasma.[3] Journal of Applied Pharmaceutical Science.

-

Kim, M.K., et al. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma.[4] Molecules.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6493-07-8, 1-(3-Carboxypropyl)-3,7-dimethylxanthine.

Sources

Application Note: Analytical Profiling & Quantification of 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CAS 6493-07-8)

Executive Summary & Scientific Context

This application note defines the analytical framework for 1-(3-Carboxypropyl)-3,7-dimethylxanthine (CAS 6493-07-8), a critical pharmacologically active metabolite of the hemorheologic agent Pentoxifylline. Often designated as Metabolite V , this compound is significant in Drug Metabolism and Pharmacokinetics (DMPK) studies due to its distinct anti-inflammatory properties, specifically the inhibition of TNF-

Unlike the parent drug, the presence of the terminal carboxylic acid on the

Chemical Identity & Physicochemical Profile[1][2]

Before establishing analytical parameters, the physicochemical behavior of the analyte must be understood to prevent precipitation or poor ionization during analysis.

| Property | Specification | Analytical Implication |

| Chemical Name | 1-(3-Carboxypropyl)-3,7-dimethylxanthine | Target Analyte |

| Synonyms | Pentoxifylline Metabolite V; 1-(3-Carboxypropyl)theobromine | Literature Search Keywords |

| Molecular Formula | Isotopic modeling for MS | |

| Molecular Weight | 266.25 g/mol | Precursor Ion |

| pKa (Acidic) | ~4.5 (Carboxylic acid) | Mobile phase pH must be < 3.0 for retention on C18 |

| Solubility | DMSO, Chloroform, Methanol (warm) | Diluent selection for stock prep |

| UV Max | 272-274 nm | Detection wavelength |

Metabolic Pathway & Biological Context

Understanding the origin of CAS 6493-07-8 is essential for researchers tracking Pentoxifylline biotransformation. The molecule is formed via oxidative cleavage of the hexyl side chain of the parent drug.

Visualization: Pentoxifylline Metabolic Cascade

The following diagram illustrates the formation of Metabolite V relative to the parent drug, highlighting the oxidative pathway.

Figure 1: Biotransformation pathway highlighting the oxidative generation of CAS 6493-07-8 from Pentoxifylline.

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Purity assessment and quantification of raw material or high-concentration formulations.

Rationale: The carboxylic acid moiety requires an acidic mobile phase to suppress ionization. Without acidification, the analyte will elute near the void volume with significant peak tailing due to secondary interactions with residual silanols on the stationary phase.

Instrument Parameters:

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 274 nm.

-

Injection Volume: 10 µL.

Mobile Phase Strategy:

-

Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

-

Solvent B: Acetonitrile (ACN).

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 8.0 | 60 | 40 | Linear |

| 10.0 | 5 | 95 | Wash |

| 12.0 | 95 | 5 | Re-equilibration |

System Suitability Criteria (Self-Validating):

-

Tailing Factor (

): Must be -

Retention Time (

): Expect elution between 6.5 – 7.5 min. -

Signal-to-Noise (S/N):

for LOQ.

Protocol B: LC-MS/MS for Biological Matrices (DMPK)

Purpose: Trace quantification in plasma or urine.

Rationale: Mass spectrometry provides the necessary sensitivity. Positive Electrospray Ionization (ESI+) is preferred as the xanthine core protonates readily on the imidazole ring nitrogens.

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma.

-

Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Caffeine or deuterated Pentoxifylline).

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

-

Inject 5 µL of the supernatant.

MS/MS Transitions (MRM Mode):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| CAS 6493-07-8 | 267.3 | 221.2 | 20 | Loss of HCOOH ( |

| CAS 6493-07-8 | 267.3 | 181.1 | 35 | Cleavage of alkyl chain (Xanthine core) |

Note: The transition 267.3

Workflow Visualization

The following diagram details the decision tree for selecting the correct analytical approach based on sample type.

Figure 2: Decision matrix for analytical method selection.

Handling, Stability & Storage

-

Storage: Store neat standard at -20°C . The compound is stable in solid form for >2 years if protected from moisture.

-

Solution Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous working solutions should be prepared fresh daily, as the carboxylic acid can undergo decarboxylation under extreme thermal stress or prolonged exposure to strong light.

-

Hygroscopicity: The sodium salt form (if used) is hygroscopic; the free acid (CAS 6493-07-8) is less so but should still be desiccated.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81268, 1-(3-Carboxypropyl)-3,7-dimethylxanthine. [Link]

- Smith, R.V., et al. "Metabolism of Pentoxifylline." Drug Metabolism and Disposition.

Application Note: Quantitative Analysis of Pentoxifylline Metabolite V (M-V) in Biological Fluids Using Stable Isotope Dilution LC-MS/MS

Abstract & Introduction

In the pharmacokinetic profiling of Pentoxifylline (PTX), a hemorheological agent used for peripheral vascular diseases, the quantification of its metabolites is as critical as the parent drug. Metabolite V (M-V) , chemically known as 1-(3-Carboxypropyl)-3,7-dimethylxanthine , is a major pharmacologically active metabolite formed via the oxidation of the PTX side chain.

Accurate quantification of M-V is challenging due to the presence of structurally similar xanthine derivatives (e.g., caffeine, theobromine, lisofylline) and significant matrix effects in plasma and urine. This Application Note details a robust Stable Isotope Dilution Assay (SIDA) protocol using the deuterated internal standard 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6 (M-V-d6) .

By utilizing M-V-d6, which co-elutes with the analyte but is mass-resolved, researchers can effectively normalize for ionization suppression/enhancement and extraction variability, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Chemical Identity & Properties

The internal standard (IS) is the hexadeuterated form of Metabolite V, with deuterium atoms typically labeled on the 3-N and 7-N methyl groups.

| Property | Analyte (M-V) | Internal Standard (M-V-d6) |

| Chemical Name | 1-(3-Carboxypropyl)-3,7-dimethylxanthine | 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6 |

| Formula | C₁₁H₁₄N₄O₄ | C₁₁H₈D₆N₄O₄ |

| Molecular Weight | 266.26 g/mol | 272.29 g/mol |

| Monoisotopic Mass | 266.1015 Da | 272.1392 Da |

| Precursor Ion (ESI+) | m/z 267.1 [M+H]⁺ | m/z 273.1 [M+H]⁺ |

| Solubility | Methanol, DMSO, Water (pH dependent) | Methanol, DMSO |

| Storage | -20°C (Desiccated) | -20°C (Desiccated) |

Mechanistic Rationale

Metabolic Context

Pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes.[1] The pathway involves the reduction of the ketone group to form Metabolite I (Lisofylline) and the oxidation of the terminal side chain to form the carboxylic acid Metabolite V (M-V). M-V accumulates significantly in plasma, often exceeding parent drug concentrations.

Why Deuterated M-V-d6?

-

Retention Time Matching: M-V-d6 has a retention time nearly identical to M-V. Any matrix effect (ion suppression from phospholipids) occurring at that specific time point affects both the analyte and the IS equally.

-

Extraction Efficiency: The physicochemical properties (LogP, pKa) of the deuterated analog are identical to the target, ensuring that any loss during protein precipitation or SPE is mirrored in the IS signal.

Figure 1: Metabolic pathway of Pentoxifylline highlighting the formation of Metabolite V (M-V).

Experimental Protocol

Reagents and Standards

-

Stock Solution (M-V): 1 mg/mL in Methanol.

-

IS Stock Solution (M-V-d6): 100 µg/mL in Methanol.

-

Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol/Water.

Sample Preparation (Protein Precipitation)

This method uses a simple protein precipitation (PPT) workflow, which is high-throughput and minimizes analyte loss compared to LLE.

-

Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (M-V-d6). Vortex briefly.

-

Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Note: Acidified acetonitrile helps disrupt protein binding and improves recovery of the carboxylic acid metabolite.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

-

Dilution prevents peak distortion from strong solvent effects.

-

-

Inject: Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Kinetex C18 or Imtakt Cadenza CD-C18), 100 x 2.1 mm, 1.7 µm or 3 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Hold |

| 3.00 | 90 | Linear ramp to elute M-V |

| 4.00 | 90 | Wash |

| 4.10 | 10 | Return to initial |

| 6.00 | 10 | Re-equilibration |

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI) – Positive Mode.[2][3]

-

Spray Voltage: 3500 V.

-

Gas Temps: Source 350°C / Desolvation 400°C.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| M-V (Quant) | 267.1 | 221.1 | 20 | Quantifier |

| M-V (Qual) | 267.1 | 249.0 | 15 | Qualifier |

| M-V-d6 (IS) | 273.1 | 227.1 | 20 | Internal Standard |

Note: The transition 267->221 corresponds to the loss of the carboxylic acid side chain/water elements while retaining the dimethylxanthine core. The IS transition 273->227 reflects the +6 Da mass shift on the stable core.

Workflow Visualization

Figure 2: Step-by-step sample preparation workflow for M-V quantification.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

-

Linearity: 5 – 5000 ng/mL (weighted 1/x² regression).

-

Accuracy: ±15% (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Matrix Effect: Calculate Matrix Factor (MF) for analyte and IS. The IS-normalized MF should be close to 1.0.

Common Pitfalls

-

Cross-Talk: Ensure the deuterium label is stable. If the d6 label is on exchangeable protons (e.g., -NH or -OH), it will be lost in the mobile phase. Verify the d6 is on the methyl carbons (C-D3).

-

Carryover: M-V is a polar carboxylic acid. It may stick to metal surfaces in the LC system. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Isotopic Contribution: High concentrations of the unlabeled analyte (M-V) can contribute to the IS channel (M+6 isotope). Ensure the IS concentration is sufficiently high (e.g., 500 ng/mL) to negate this effect, or check the isotopic abundance.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Available at: [Link]

-

Kim, M.K., et al. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma. Molecules (2023). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1246816-64-7: 1-(3-Carboxypropyl)-3,7-dimethylxanthine-d6. Available at: [Link]

-

Kyle, P.B., et al. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma.[3] Biomed.[3] Chromatogr. (2005).[3][5] Available at: [Link]

Sources

- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Use of liquid chromatography-tandem mass spectrometry for the analysis of pentoxifylline and lisofylline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 | C11H14N4O4 | CID 71314528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

pharmacokinetic studies of pentoxifylline metabolite V

Application Note: Pharmacokinetic Profiling & Bioanalysis of Pentoxifylline Metabolite V

Executive Summary & Scientific Rationale

Pentoxifylline (PTX) is a xanthine derivative widely used for hemorheological disorders.[1][2] However, viewing PTX solely as the active agent is a pharmacological oversimplification. Extensive first-pass metabolism converts PTX into several active metabolites, most notably Metabolite V (M-V) and Metabolite I (Lisofylline).

Why Focus on Metabolite V?

-

Abundance: M-V plasma concentrations frequently exceed parent drug levels by 5–8 fold (active accumulation).[1]

-

Renal Dependency: Unlike the parent drug, which is cleared hepatically, M-V elimination is renal-dependent. In patients with kidney dysfunction (CrCl < 30 mL/min), M-V accumulates significantly, necessitating dose adjustments that standard PTX monitoring would miss.

-

Bioactivity: M-V retains significant hemorheological activity, contributing to the therapeutic index.